molecular formula C19H14O5S2 B1437777 2,6-Bis(benzenesulfonyl)benzaldehyde CAS No. 1020722-19-3

2,6-Bis(benzenesulfonyl)benzaldehyde

Cat. No.: B1437777
CAS No.: 1020722-19-3
M. Wt: 386.4 g/mol
InChI Key: BVVYQZRRPDRAPC-UHFFFAOYSA-N
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Description

2,6-Bis(benzenesulfonyl)benzaldehyde is a chemical compound with the molecular formula C19H14O5S2 and a molecular weight of 386.44 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of two benzenesulfonyl groups attached to a benzaldehyde core, making it a unique and versatile molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(benzenesulfonyl)benzaldehyde typically involves the sulfonylation of benzaldehyde derivatives. One common method includes the reaction of 2,6-dibromobenzaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete sulfonylation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(benzenesulfonyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis(benzenesulfonyl)benzaldehyde is utilized in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2,6-Bis(benzenesulfonyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(benzenesulfonyl)benzaldehyde is unique due to the presence of both benzenesulfonyl groups and the benzaldehyde core, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

2,6-bis(benzenesulfonyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5S2/c20-14-17-18(25(21,22)15-8-3-1-4-9-15)12-7-13-19(17)26(23,24)16-10-5-2-6-11-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVYQZRRPDRAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)S(=O)(=O)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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